molecular formula C7H14O3Si B14369483 3-Glycidyloxypropyl-methoxysilane

3-Glycidyloxypropyl-methoxysilane

Cat. No.: B14369483
M. Wt: 174.27 g/mol
InChI Key: HBFDWFNJXUJWTG-UHFFFAOYSA-N
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Description

Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane, also known as (3-Glycidoxypropyl)trimethoxysilane, is a silane coupling agent with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is widely used in various industrial applications due to its ability to enhance the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Glycidoxypropyl trimethoxy silane is a silane coupling agent with a variety of applications, including use as an adhesion promoter, cross-linking agent, and for surface modification . It is utilized in adhesives, sealants, coatings, and composites .

Use and Manufacturing

3-Glycidoxypropyl trimethoxy silane is used as an additive for adhesion promotion in adhesives, sealants, coatings, and composites, as well as in reinforcing glass fibers and foundry resins . It is used in coating products, non-metal-surface treatment products, textile treatment products and dyes, semiconductors, adhesives and sealants, laboratory chemicals, pH regulators and water treatment products, and leather treatment products .

It has an industrial use resulting in the manufacture of other substances (use of intermediates) and is used in the formulation of mixtures and/or re-packaging . 3-Glycidoxypropyl trimethoxy silane is used for the manufacture of chemicals, machinery and vehicles, textile, leather or fur, electrical, electronic and optical equipment, mineral products (e.g. plasters, cement), plastic products, and rubber products .

Scientific Research

  • PEDOT:PSS Films: Functionalizing the surface of substrates with (3-glycidyloxypropyl)trimethoxysilane (GOPS) instead of blending can design high-performance and water-stable PEDOT:PSS films . The absence of GOPS in the bulk of the surface functionalized films led to a lower PSS:PEDOT ratio and enhanced phase separation between PEDOT and PSS domains, resulting in a higher charge carrier density .
  • (3‐glycidyloxypropyl)trimethoxysilane (GOPS) effect on PEDOT:PSS films: GOPS reacts with the sulfonic acid group of the excess PSS, causing a change in the PEDOT:PSS film morphology, while the oxidation level of PEDOT remains unaffected .

Mechanism of Action

The mechanism of action of Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. The oxirane ring can also undergo nucleophilic attack, leading to the formation of various functionalized silanes. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials .

Comparison with Similar Compounds

Methoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of methoxy and oxirane functional groups, which provide both hydrolyzable and reactive sites. Similar compounds include:

    (3-Glycidoxypropyl)dimethylmethoxysilane: Contains dimethyl groups instead of trimethoxy groups.

    (3-Glycidoxypropyl)triethoxysilane: Contains triethoxy groups instead of trimethoxy groups.

    (3-Glycidoxypropyl)methyltriethoxysilane: Contains a methyl group and triethoxy groups.

These compounds share similar reactivity but differ in their hydrolyzable groups, affecting their solubility and reactivity in different environments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-glycidyloxypropyltrimethoxysilane (GPTMS) in laboratory settings?

  • Answer : GPTMS synthesis typically involves the reaction of glycidol with 3-chloropropyltrimethoxysilane under controlled alkaline conditions. Characterization methods include:

  • FTIR : To confirm the presence of epoxy (C-O-C stretching at ~910 cm⁻¹) and methoxysilane (Si-O-C at ~1080 cm⁻¹) groups .
  • NMR : ¹H NMR can verify the glycidyl moiety (δ 3.1–3.4 ppm for epoxy protons) and trimethoxysilane groups (δ 3.5–3.6 ppm) .
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts like unreacted glycidol or hydrolyzed siloxanes .

Q. How does GPTMS function as a crosslinking agent in polymer composites, and what are its standard applications?

  • Answer : GPTMS reacts with hydroxyl groups on inorganic surfaces (e.g., silica, metals) via its methoxysilane groups, forming Si-O-M bonds. The epoxy group enables covalent bonding with polymers (e.g., polyesters, epoxies), enhancing adhesion and mechanical strength. Applications include:

  • Coatings : Anti-corrosion layers on metals .
  • Adhesives : High-strength bonding in hybrid organic-inorganic systems .
  • Dental composites : As a coupling agent for resin-based materials .

Q. What safety protocols are critical when handling GPTMS in laboratory environments?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (NIOSH-approved N95/P2 masks) if aerosolization occurs .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point: 113°C) .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, catalysts) influence the hydrolysis and condensation kinetics of GPTMS?

  • Answer : Hydrolysis of methoxysilane groups is pH-sensitive:

  • Acidic conditions (pH 4–5) : Promote rapid hydrolysis but slow condensation, leading to linear oligomers .
  • Basic conditions (pH 9–10) : Accelerate condensation, forming branched networks. Catalysts like tetraethylammonium hydroxide (TEAH) enhance crosslinking efficiency .
    • Contradictions : Studies report conflicting optimal pH ranges due to solvent effects (aqueous vs. alcoholic media). For example, in ethanol/water mixtures, pH 5.5 maximizes epoxy stability while enabling sufficient silanol formation .

Q. What strategies mitigate premature epoxy ring-opening during GPTMS-based composite fabrication?

  • Answer :

  • Temperature control : Limit processing temperatures to <60°C to avoid thermal activation of epoxy reactions .
  • Sequential curing : First hydrolyze methoxysilane groups at mild conditions (room temperature, pH 5), then initiate epoxy crosslinking with amines or anhydrides at elevated temperatures .
  • Additives : Use inhibitors like hydroquinone (0.1–0.5 wt%) to suppress radical-induced epoxy polymerization during storage .

Q. How does GPTMS compare to other silanes (e.g., 3-aminopropyltrimethoxysilane) in enhancing interfacial adhesion in composites?

  • Answer : Comparative studies highlight:

  • Adhesion strength : GPTMS outperforms amino-silanes in polar matrices (e.g., epoxy resins) due to its dual reactivity. However, amino-silanes are superior in non-polar systems (e.g., polyethylene) .
  • Hydrolytic stability : GPTMS-derived coatings show better resistance to aqueous degradation than mercapto-silanes, attributed to the hydrophobic glycidyl ether linkage .
    • Data gaps : Limited studies exist on long-term durability under UV exposure or cyclic stress.

Q. Methodological Challenges and Contradictions

Q. Why do conflicting reports exist regarding the optimal GPTMS concentration for maximizing composite toughness?

  • Answer : Discrepancies arise from:

  • Matrix dependency : In epoxy systems, >5 wt% GPTMS increases brittleness due to over-crosslinking, whereas in polyurethanes, 10–15 wt% enhances flexibility .
  • Characterization methods : Tensile testing vs. fracture toughness measurements (e.g., KIC values) yield different optimal ranges .
    • Resolution : Use a design-of-experiments (DoE) approach to model GPTMS concentration against matrix type and testing parameters .

Q. How can researchers resolve inconsistencies in GPTMS reactivity data across different aqueous and plasma-treated media?

  • Answer : Plasma activation introduces surface radicals that accelerate GPTMS grafting but may degrade epoxy groups. To reconcile

  • Control experiments : Compare plasma-treated vs. untreated substrates under identical hydrolysis conditions .
  • Surface analysis : Use XPS to quantify epoxy retention and siloxane bonding efficiency post-plasma treatment .

Q. Safety and Environmental Considerations

Q. What are the best practices for disposing of GPTMS waste in compliance with environmental regulations?

  • Answer :

  • Neutralization : Hydrolyze residual GPTMS in alkaline solutions (pH >10) to convert methoxysilanes to inert silica .
  • Solidification : Mix with adsorbents (e.g., vermiculite) before landfill disposal .
  • Regulatory compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste classification (WGK 2) .

Properties

Molecular Formula

C7H14O3Si

Molecular Weight

174.27 g/mol

InChI

InChI=1S/C7H14O3Si/c1-8-11-4-2-3-9-5-7-6-10-7/h7H,2-6H2,1H3

InChI Key

HBFDWFNJXUJWTG-UHFFFAOYSA-N

Canonical SMILES

CO[Si]CCCOCC1CO1

Origin of Product

United States

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